9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene is a complex organic compound belonging to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under controlled conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with phenyl-substituted intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its unique electrochemical properties
Mechanism of Action
The mechanism of action of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Its interactions with biological molecules can lead to various cellular responses, including apoptosis and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene exhibits higher thermal stability and a larger Stokes shift, making it particularly valuable in applications requiring high stability and efficient light emission .
Properties
CAS No. |
312497-12-4 |
---|---|
Molecular Formula |
C64H42 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
9-[2-(4-phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene |
InChI |
InChI=1S/C64H42/c1-3-19-43(20-4-1)45-35-39-47(40-36-45)49-23-7-9-25-51(49)61-53-27-11-15-31-57(53)63(58-32-16-12-28-54(58)61)64-59-33-17-13-29-55(59)62(56-30-14-18-34-60(56)64)52-26-10-8-24-50(52)48-41-37-46(38-42-48)44-21-5-2-6-22-44/h1-42H |
InChI Key |
LBGSTYYIGHJJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=C(C=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.